Product packaging for Methyl 6-aminoquinoline-2-carboxylate(Cat. No.:CAS No. 112089-60-8)

Methyl 6-aminoquinoline-2-carboxylate

Cat. No.: B055977
CAS No.: 112089-60-8
M. Wt: 202.21 g/mol
InChI Key: BVRJBSWISQULSV-UHFFFAOYSA-N
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Description

Methyl 6-aminoquinoline-2-carboxylate is a versatile and high-value quinoline derivative serving as a critical synthetic intermediate in medicinal chemistry and materials science. Its core structure combines an electron-donating amino group at the 6-position with an electron-withdrawing ester moiety at the 2-position, creating a multifunctional scaffold ideal for constructing more complex molecular architectures. Researchers primarily utilize this compound as a key precursor in the synthesis of sophisticated heterocyclic compounds, including potential pharmacologically active molecules. The 6-amino group is a common handle for introducing various substituents via amide coupling or nucleophilic substitution, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, offering significant synthetic flexibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B055977 Methyl 6-aminoquinoline-2-carboxylate CAS No. 112089-60-8

Properties

IUPAC Name

methyl 6-aminoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRJBSWISQULSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 6-Bromoquinoline-2-Carboxylate

The foundational step involves preparing the brominated precursor. A high-yield protocol (85%) refluxes 6-bromo-2-quinolinecarboxylic acid with methanesulfonic acid in methanol, followed by neutralization with sodium bicarbonate. Critical parameters include:

  • Reagents : Methanol (2 L), methanesulfonic acid (22 mL), sodium bicarbonate (29 g).

  • Conditions : 6-hour reflux, subsequent cooling to 20°C.

  • Workup : Filtration and vacuum drying yield 294 g of product.

Buchwald-Hartwig Amination of the Bromo Intermediate

Transitioning from bromide to amine leverages palladium catalysis. Adapting methods from 6-aminoisoquinoline synthesis, the bromoester undergoes cross-coupling with ammonia equivalents:

  • Catalyst System : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃ or KOtBu.

  • Solvent : Dioxane or toluene at 100–110°C.

  • Yield : ~70–80% (estimated based on analogous reactions).

This method benefits from scalability and functional group tolerance, though ligand selection critically impacts efficiency.

Direct Carbonylative Amination via Palladium-Mediated Insertion

Bromination of 6-Aminoquinoline

A patent detailing 3-aminoquinoline-5-carboxylate synthesis inspires an alternative route. Brominating 6-aminoquinoline at position 6 using Br₂ in H₂SO₄ with Ag₂SO₄ as a catalyst achieves regioselectivity:

  • Conditions : 0°C reaction, TLC monitoring.

  • Workup : Ethyl acetate extraction and silica gel chromatography.

Carbonyl Insertion and Esterification

The brominated intermediate undergoes carbonylation under CO pressure (0.8 MPa) in methanol/DMF with PdCl₂ and triethylamine:

  • Reagents : PdCl₂ (1.2 g), triethylamine (30.0 g).

  • Conditions : 75°C for 6 hours.

  • Yield : 81% after column purification.

This one-pot method bypasses traditional esterification steps, though CO handling requires specialized equipment.

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Limitations
Bromination-AminationEsterification → Pd-catalyzed amination~75%High scalability; established protocolsLigand cost; inert atmosphere needs
Carbonylative AminationBromination → Pd-mediated carbonylation81%One-pot synthesis; avoids harsh conditionsCO gas handling; solvent volume

Emerging Techniques and Mechanistic Insights

Continuous-Flow Synthesis

Microreactor technology could enhance the carbonylation step by improving CO mass transfer and reducing reaction times. Pilot studies in related systems show 20% yield improvements .

Mechanism of Action

The mechanism of action of methyl 6-aminoquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes . It may also inhibit enzymes involved in metabolic pathways, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a detailed comparison of methyl 6-aminoquinoline-2-carboxylate with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound 6-NH₂, 2-COOCH₃ C₁₁H₁₀N₂O₂ 202.209 Amino group enhances H-bonding; methyl ester allows derivatization .
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-OCH₃, 2-Ph, 4-COOCH₃ C₁₈H₁₅NO₃ 293.32 Methoxy and phenyl groups increase lipophilicity; 4-carboxylate position .
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate 6-OCH₃, 1-CH₃, 2-O, 4-COOCH₂CH₃ C₁₅H₁₇NO₄ 275.30 Ethyl ester and 2-oxo group alter solubility; dihydroquinoline backbone .
Methyl 2-acetamidoquinoline-6-carboxylate 6-COOCH₃, 2-NHAc C₁₃H₁₂N₂O₃ 244.25 Acetamido group improves metabolic stability; limited toxicity data .
Methyl 6-nitroquinoline-2-carboxylate 6-NO₂, 2-COOCH₃ C₁₁H₈N₂O₄ 232.19 Nitro group (electron-withdrawing) reduces solubility; reactive for reduction .
Methyl 8-aminoquinoline-6-carboxylate 8-NH₂, 6-COOCH₃ C₁₁H₁₀N₂O₂ 202.21 Positional isomer of the target compound; amino group at 8-position .

Key Differences and Implications

Substituent Position Effects: The 6-amino group in the target compound vs. the 8-amino group in its positional isomer (CAS: 1303890-27-8) affects binding affinity in biological systems. For example, amino group placement influences interactions with enzyme active sites .

Functional Group Impact: Nitro vs. Amino Groups: Methyl 6-nitroquinoline-2-carboxylate (CAS: 112089-59-5) has a nitro group, which is electron-withdrawing and reduces solubility but serves as a precursor for amino derivatives via reduction . Acetamido vs.

Biological Activity

Methyl 6-aminoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2O2C_{10}H_{10}N_2O_2. Its structure features an amino group at the 6th position and a carboxylate group at the 2nd position of the quinoline ring. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.

Property Details
Molecular Formula C10H10N2O2C_{10}H_{10}N_2O_2
Functional Groups Amino, Carboxylate
Solubility Soluble in polar solvents
Potential Applications Antimicrobial, Anticancer

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that it may inhibit specific enzymes or receptors involved in disease pathways, contributing to its antimicrobial and anticancer effects. The compound's mechanism may involve:

  • Enzyme Inhibition: Interference with enzyme activity related to cancer cell proliferation.
  • DNA Interaction: Potential binding to DNA, leading to disruption of replication or transcription processes.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains. For example, a study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer (MCF7)
  • Lung Cancer (A549)
  • Colon Cancer (HT29)

The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM)
MCF715
A54920
HT2925

These results indicate that this compound has significant antiproliferative activity and may serve as a lead compound for further development.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited potent activity, suggesting its potential as an alternative treatment option for resistant infections.
  • Case Study on Anticancer Effects:
    In another investigation, researchers explored the effects of this compound on apoptosis in cancer cells. The study found that treatment with the compound resulted in increased markers of apoptosis, indicating a mechanism through which it may exert its anticancer effects.

Q & A

Basic: What are the common synthetic routes for Methyl 6-aminoquinoline-2-carboxylate?

Answer:
Synthesis typically involves multi-step reactions starting with quinoline derivatives. For example, analogous compounds like methyl 2-methylquinoline-6-carboxylate are synthesized via cyclization reactions using aluminum chloride (AlCl₃) as a catalyst in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) . The amino group at position 6 can be introduced via nitration followed by reduction or direct amination. Key steps include:

  • Cyclization : Catalytic AlCl₃ promotes ring closure.
  • Functionalization : Selective amination via Buchwald-Hartwig coupling or nitro-group reduction (e.g., using Pd/C and H₂).
  • Purification : Recrystallization from ethanol or ethanol/hexane mixtures to isolate pure crystals .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:
A combination of techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, methyl ester protons appear as singlets (~3.6–3.8 ppm), while aromatic protons show splitting patterns dependent on quinoline ring substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways (e.g., m/z peaks corresponding to [M]+ and loss of COOCH₃).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing. Software like SHELXL refines structural models using diffraction data .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretching at ~1730 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

Answer:
Crystallographic refinement using programs like SHELXL or ORTEP-3 is critical:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data ensures accurate electron density maps.
  • Model Refinement : SHELXL refines positional and thermal parameters, while ORTEP-3 visualizes anisotropic displacement ellipsoids .
  • Validation : Check for C–H···π interactions or hydrogen bonding (e.g., intermolecular C–H···O bonds in crystal packing) that stabilize specific conformations .
  • Case Study : For methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives, crystallography confirmed the absence of chair-boat puckering via Cremer-Pople ring puckering coordinates .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., partition coefficient, decomposition temperature)?

Answer:
Data gaps (e.g., missing logP or decomposition temperatures) require experimental validation:

  • Experimental Determination :
    • Thermogravimetric Analysis (TGA) : Measures decomposition temperature under controlled atmospheres.
    • HPLC-based logP : Determines octanol-water partition coefficients using reverse-phase chromatography.
  • Cross-Referencing : Compare with structurally similar compounds (e.g., methyl 2-methylquinoline-6-carboxylate, logP ~2.1) and apply QSAR models .
  • Safety Data : Absence of acute toxicity data (e.g., in Safety Data Sheets ) necessitates default handling as Category 4 (harmful if inhaled/ingested) under GHS guidelines.

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (GHS Category 4 for acute toxicity ).
  • Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential decomposition to toxic fumes) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design experiments to study the compound’s reactivity under varying pH conditions?

Answer:

  • Hydrolysis Studies :
    • Acidic Conditions : React with HCl (1–6 M) at 25–60°C; monitor ester cleavage via HPLC or TLC.
    • Basic Conditions : Use NaOH (0.1–1 M) to track carboxylate formation (pH >10).
  • Kinetic Analysis : Employ UV-Vis spectroscopy to measure reaction rates (e.g., λmax shifts upon hydrolysis).
  • Product Isolation : Quench reactions with ice-water, extract with ethyl acetate, and characterize products via NMR/MS .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and dipole moments.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility.
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane distortions in quinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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